molecular formula C14H13N5O4 B2669629 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1286725-50-5

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2669629
CAS No.: 1286725-50-5
M. Wt: 315.289
InChI Key: SHHXWRCRQUPTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the pyridazine ring through a condensation reaction with a suitable dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to conduct reactions under solvent-free conditions, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include furanones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler furan derivative with similar structural features.

    1,3,4-Oxadiazole: A core structure present in many biologically active compounds.

    Pyridazine: A heterocyclic compound with applications in medicinal chemistry.

Uniqueness

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the combination of these three heterocyclic rings in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-7-6-9(8(2)22-7)13-16-17-14(23-13)15-12(21)10-4-5-11(20)19(3)18-10/h4-6H,1-3H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHXWRCRQUPTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.